Product packaging for [3,4'-Bipyridine]-2'-carboxylic acid(Cat. No.:CAS No. 4392-89-6)

[3,4'-Bipyridine]-2'-carboxylic acid

Cat. No.: B3266903
CAS No.: 4392-89-6
M. Wt: 200.19 g/mol
InChI Key: PVPOUTQNVHFUNM-UHFFFAOYSA-N
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Description

[3,4'-Bipyridine]-2'-carboxylic acid (CAS 4392-89-6) is a high-value heterocyclic building block of significant interest in supramolecular chemistry and materials science . This compound features a molecular weight of 200.19 g/mol and the molecular formula C11H8N2O2 . Its structure incorporates both a bipyridine system, which offers excellent metal-coordinating capabilities via its nitrogen donors, and a carboxylic acid functional group, which provides a versatile binding site for coordination and a means to form strong hydrogen bonds . This dual functionality makes it an exceptional ligand for constructing novel metal-organic frameworks (MOFs) and mixed-metal coordination polymers . Researchers utilize this ligand to develop intricate molecular architectures with potential applications in catalysis, molecular sensing, and gas storage, as the rigid bipyridine core can help create stable, porous framework structures . The compound is typically characterized for research applications and must be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not approved for use in humans, animals, or as a food additive.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O2 B3266903 [3,4'-Bipyridine]-2'-carboxylic acid CAS No. 4392-89-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-3-ylpyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-6-8(3-5-13-10)9-2-1-4-12-7-9/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPOUTQNVHFUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901291930
Record name [3,4′-Bipyridine]-2′-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4392-89-6
Record name [3,4′-Bipyridine]-2′-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4392-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3,4′-Bipyridine]-2′-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Coordination Chemistry of 3,4 Bipyridine 2 Carboxylic Acid

Ligand Design Principles and Coordination Modes

No published data is available for [3,4'-Bipyridine]-2'-carboxylic acid.

N-Donor and O-Donor Coordination Sites

No published data is available for this compound.

Monodentate, Bidentate, and Polydentate Coordination Geometries

No published data is available for this compound.

Metal Ion Complexation Studies

No published data is available for this compound.

Coordination with Transition Metal Cations (e.g., d-block elements)

No published data is available for this compound.

Coordination with Lanthanide and Actinide Series Elements

No published data is available for this compound.

Main Group Metal Complexation

No published data is available for this compound.

Stoichiometry and Stability of Coordination Complexes

The stoichiometry of coordination complexes formed between a metal ion and this compound is dictated by several factors, including the metal-to-ligand ratio during synthesis, the coordination number and preferred geometry of the metal ion, and the coordinating properties of the ligand itself. The this compound ligand possesses two potential nitrogen donor atoms from the pyridine (B92270) rings and a carboxylate group that can also participate in coordination, making it a versatile chelating and/or bridging ligand.

Studies on analogous bipyridine carboxylic acid ligands reveal the formation of various stoichiometries. For instance, with ligands like 4-(4-bromophenyl)-[2,2′-bipyridine]-6-carboxylic acid, Fe(II) and Co(II) complexes have been shown to satisfy a 1:2 metal-to-ligand (ML2) stoichiometry. jcsp.org.pkresearchgate.net In these octahedral complexes, the ligand acts in a tridentate fashion, coordinating through two pyridine nitrogen atoms and one oxygen atom from the carboxylate group. jcsp.org.pkresearchgate.net Similarly, lanthanide complexes with 2,2′-bipyridine-6,6′-dicarboxylic acid have been isolated with both 1:2 and 2:3 metal-to-ligand stoichiometries. rsc.org

Table 1: Examples of Stoichiometries in Metal Complexes with Analogous Bipyridine Carboxylic Acid Ligands

Metal IonLigandStoichiometry (Metal:Ligand)Coordination ModeReference
Fe(II)4-(4-bromophenyl)-[2,2′-bipyridine]-6-carboxylic acid1:2Tridentate (N,N,O) jcsp.org.pkresearchgate.net
Co(II)4-(4-bromophenyl)-[2,2′-bipyridine]-6-carboxylic acid1:2Tridentate (N,N,O) jcsp.org.pkresearchgate.net
Eu(III)2,2′-bipyridine-6,6′-dicarboxylic acid1:2 and 2:3- rsc.org
Tb(III)2,2′-bipyridine-6,6′-dicarboxylic acid1:2 and 2:3- rsc.org

Note: This table presents data for analogous compounds due to the lack of specific data for this compound.

Influence of Stereochemistry and Chirality in Metal Complexes

The coordination of this compound to a metal center can lead to the formation of various stereoisomers, including geometrical and optical isomers. The specific stereochemistry adopted can have a profound influence on the physical and chemical properties of the resulting complex.

Optical Isomerism (Chirality): The this compound ligand itself is chiral due to the restricted rotation around the C-C bond connecting the two pyridine rings, leading to atropisomerism. However, rapid racemization might occur in solution unless coordination to a metal center locks the conformation. More significantly, the coordination of this unsymmetrical ligand to a metal center can generate chiral complexes. For example, an octahedral complex of the type [M(L)2] will be chiral, existing as a pair of enantiomers (Δ and Λ isomers). The presence of chirality is of particular interest in fields such as asymmetric catalysis and materials science. While specific studies on the chirality of this compound complexes are not documented, research on other chiral bipyridine ligands has demonstrated the importance of stereochemistry in controlling the properties of metal complexes. researchgate.net

Solution-Phase Coordination Equilibria

In solution, the interaction between metal ions and this compound involves a series of equilibria. These include the protonation/deprotonation of the carboxylic acid group and the stepwise formation of metal-ligand complexes. The pH of the solution plays a crucial role in determining the predominant species in solution. At low pH, the carboxylic acid will be protonated, and at higher pH, it will deprotonate to the carboxylate, which is a more effective coordinating group.

M²⁺ + L⁻ ⇌ [ML]⁺, K₁ = [[ML]⁺] / ([M²⁺][L⁻])

[ML]⁺ + L⁻ ⇌ [ML₂], K₂ = [[ML₂]] / ([[ML]⁺][L⁻])

Solid-State Coordination Architectures

In the solid state, this compound is expected to act as a versatile building block for the construction of a wide array of coordination architectures, ranging from discrete molecules to one-, two-, and three-dimensional coordination polymers (or metal-organic frameworks, MOFs). The final structure is influenced by the coordination preferences of the metal ion, the flexibility of the ligand, the presence of counter-ions and solvent molecules, and the reaction conditions (e.g., temperature, solvent).

Based on studies of the closely related 4,4'-bipyridine-2-carboxylic acid (ppcaH), several types of solid-state structures can be anticipated matrix-fine-chemicals.comrsc.orgnih.gov:

Discrete Molecular Complexes: The ligand can coordinate to a metal center to form zero-dimensional, discrete molecules. An example with the analogue is Cu(ppca)₂, which forms a molecular complex. matrix-fine-chemicals.comsc.edu

Coordination Polymers: The bifunctional nature of the ligand, with two nitrogen atoms and a carboxylate group, allows it to bridge multiple metal centers, leading to the formation of extended networks.

1D Chains: Ligands can link metal ions in a linear fashion to form one-dimensional chains.

2D Layers: The chains can be further interconnected to form two-dimensional sheets. For example, Co(ppca)(SCN)(H₂O) forms a 2D coordination polymer through hydrogen bonding. matrix-fine-chemicals.comsc.edu

3D Frameworks: The interconnection of 2D layers or the direct coordination of metal centers in three dimensions can lead to the formation of 3D frameworks, which may exhibit porous properties. An example is the highly ordered H-bonded 3D mixed-metal coordination polymer Co(ppca)₂(V₂O₆)(H₂O). matrix-fine-chemicals.comsc.edu

The crystal packing in these solid-state architectures is often further stabilized by non-covalent interactions such as hydrogen bonding (involving the carboxylate group and any coordinated or lattice solvent molecules) and π-π stacking interactions between the aromatic pyridine rings.

Table 2: Crystallographic Data for Selected Coordination Complexes of the Analogous 4,4'-Bipyridine-2'-carboxylic Acid (ppcaH)

ComplexFormulaCrystal SystemSpace GroupReference
1Cu(ppca)₂MonoclinicP2₁/c matrix-fine-chemicals.comsc.edu
2Co(ppca)(SCN)(H₂O)MonoclinicP2₁/c matrix-fine-chemicals.comsc.edu
3[Cu(ppca)(Hppca)]₂[H₂Mo₄O₁₄]TriclinicP-1 matrix-fine-chemicals.comsc.edu
4Co(ppca)₂(V₂O₆)(H₂O)OrthorhombicPbca matrix-fine-chemicals.comsc.edu

Note: This table presents data for an analogous compound due to the lack of specific crystallographic data for this compound.

Applications in Advanced Materials Science

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

[3,4'-Bipyridine]-2'-carboxylic acid, also known as 4-(pyridin-4-yl)pyridine-2-carboxylic acid (ppcaH), serves as a versatile building block for a range of coordination polymers. Its ability to bridge metal centers in various fashions allows for the creation of structures with diverse dimensionalities, from discrete molecular complexes to extended three-dimensional frameworks. sc.edursc.org

The synthesis of coordination polymers using this compound typically involves solvothermal methods, where the ligand and a metal salt are heated in a suitable solvent. sc.edu This technique has successfully yielded a variety of novel coordination compounds. An improved synthesis of the ligand itself has increased its availability, enabling more extensive exploration of its coordination chemistry. sc.edu

Research has demonstrated the ligand's utility in forming not only simple coordination polymers but also complex mixed-metal frameworks. For example, reactions with first-row transition metals like copper and cobalt have produced a discrete molecular complex, Cu(ppca)₂, and a hydrogen-bonded 2D coordination polymer, Co(ppca)(SCN)(H₂O). sc.edu Furthermore, the ligand has been instrumental in constructing sophisticated mixed-metal coordination polymers containing polyoxometalate anions, such as [Cu(ppca)(Hppca)]₂[H₂Mo₄O₁₄] and Co(ppca)₂(V₂O₆)(H₂O). sc.edu In the copper-molybdate compound, the ligand demonstrates its capacity to exist in both its deprotonated (ppca⁻) and protonated (Hppca) forms within the same structure. sc.edu These examples highlight the ligand's adaptability in creating intricate, multidimensional architectures. sc.edursc.org

Coordination Polymers Synthesized with this compound (ppcaH)
Compound FormulaMetal Center(s)Dimensionality/TypeCrystal SystemReference
Cu(ppca)₂Copper (Cu)0D (Discrete Complex)Monoclinic sc.edu
Co(ppca)(SCN)(H₂O)Cobalt (Co)2D (H-bonded Polymer)Monoclinic sc.edu
[Cu(ppca)(Hppca)]₂[H₂Mo₄O₁₄]Copper (Cu), Molybdenum (Mo)2D (Mixed-Metal Framework)Triclinic sc.edu
Co(ppca)₂(V₂O₆)(H₂O)Cobalt (Co), Vanadium (V)3D (H-bonded Mixed-Metal Polymer)Orthorhombic sc.edu

While this compound has been successfully used to build coordination polymers, detailed studies specifically investigating their permanent porosity and gas adsorption capabilities are not widely reported in the current literature. However, the structural characteristics of the ligand are highly relevant to the principles of crystal engineering used to control framework topology and introduce porosity. nih.govucl.ac.uk

The rational design of organic linkers is a primary strategy for regulating the final topology of a MOF. nih.gov The asymmetry of the this compound linker, with its different coordination sites, can lead to the formation of complex and non-standard network topologies that might not be achievable with more symmetric ligands. rsc.orgrsc.org In theory, the rigid, extended nature of the bipyridine backbone, combined with its angled geometry, could be exploited to create open or porous frameworks. For instance, in other systems, the use of related bipyridine and polycarboxylate ligands has led to the formation of porous materials with significant gas and solvent adsorption capacities. rsc.orgresearchgate.netmdpi.com The cobalt-containing polymer, Co(ppca)(SCN)(H₂O), forms a 2D network, and the mixed-metal vanadium polymer, Co(ppca)₂(V₂O₆)(H₂O), assembles into a 3D structure, demonstrating that the ligand can support the formation of extended frameworks where porosity could potentially be engineered. sc.edu

Specific studies on the host-guest chemistry of frameworks derived from this compound, such as for gas storage or molecular separation, remain an area for future investigation. Generally, host-guest interactions are fundamental to the function of MOFs in applications like adsorption, separation, and catalysis. nih.govfrontiersin.org The ability to tune these interactions is often achieved through ligand functionalization. nih.gov

The structure of this compound possesses features that are desirable for facilitating host-guest interactions. The uncoordinated nitrogen atom of the terminal pyridine (B92270) ring can act as a Lewis basic site, available to interact with guest molecules. This is a common strategy used to enhance the adsorption of specific molecules like CO₂ or SO₂ in other MOF systems. nih.gov Should porous frameworks be constructed from this ligand, these exposed nitrogen sites lining the pore walls could serve as preferential binding sites, enhancing the selectivity and uptake of certain guests. nih.govrsc.orgcore.ac.uknih.gov The development of porous materials from this ligand would open the door to exploring these potential host-guest functionalities.

Supramolecular Assembly and Self-Organization

Beyond forming strong coordination bonds with metal ions, the functional groups on this compound are adept at forming directional, non-covalent interactions. These interactions, primarily hydrogen bonds and π-π stacking, are crucial in guiding the self-assembly of molecules into well-defined supramolecular structures and in providing additional stability to the extended frameworks of coordination polymers.

Hydrogen bonding is a dominant force in the crystal engineering of materials containing this compound. The most significant and reliable interaction is the carboxylic acid–pyridine heterosynthon (O–H···N). ul.ie This synthon is an exceptionally robust and predictable interaction in the formation of cocrystals between carboxylic acids and pyridine-based molecules. researchgate.netmdpi.comresearchgate.netrsc.org In the context of the ppcaH ligand, the carboxylic acid group readily forms a strong hydrogen bond with the nitrogen atom of a nearby pyridine ring, directing the assembly of the crystal lattice.

The planar, electron-deficient nature of the two pyridine rings in the this compound ligand facilitates stabilizing π-π stacking interactions. These interactions occur when the aromatic rings pack in a face-to-face or offset face-to-face manner and are a crucial secondary force in the assembly of its crystal structures.

Hierarchical Assembly of Molecular Systems

The hierarchical assembly of molecular systems into well-defined, functional superstructures is a cornerstone of modern materials science. The ability of molecules to self-assemble is dictated by a range of non-covalent interactions, with hydrogen bonding and metal-ligand coordination playing pivotal roles. Bipyridine carboxylic acids are exemplary in this regard, offering both a hydrogen-bond-accepting pyridine ring and a hydrogen-bond-donating carboxylic acid group, as well as nitrogen atoms for metal coordination.

The formation of a robust hydrogen bond between a carboxylic acid and a pyridine nitrogen atom is a highly predictable and stable supramolecular synthon. acs.org This interaction is a powerful tool for directing the assembly of co-crystals and has been extensively studied in various bipyridine-based systems. acs.orgsc.edu For instance, the cocrystallization of carboxylic acids with 4,4'-bipyridine (B149096) has been shown to form diverse structures, from simple co-crystals to complex, multi-component host-guest systems. tcichemicals.comnih.gov The specific geometry and connectivity of the resulting assemblies are highly dependent on the substitution pattern of the bipyridine ligand.

In the case of this compound, the intramolecular arrangement of the functional groups suggests a propensity for forming complex, hierarchical structures. The 4'-pyridine nitrogen is sterically accessible for forming strong intermolecular hydrogen bonds with the carboxylic acid group of a neighboring molecule. This primary interaction can lead to the formation of one-dimensional chains or tapes. These chains can then further organize into two- or three-dimensional networks through weaker interactions, such as π-π stacking of the bipyridine rings and other van der Waals forces.

Furthermore, the 3-pyridyl nitrogen and the 2'-carboxylic acid group can act as a chelating or bridging ligand for metal ions, leading to the formation of coordination polymers. The synthesis of coordination polymers using the isomeric 4,4'-bipyridine-2-carboxylic acid has demonstrated the utility of this class of ligands in constructing novel metal-containing frameworks. nih.govresearchgate.net The specific coordination geometry of this compound with different metal ions would likely result in unique structural motifs, potentially leading to materials with interesting catalytic, magnetic, or porous properties. The interplay between hydrogen bonding and metal coordination offers a pathway to construct intricate, multi-dimensional architectures with a high degree of control over the final structure. researchgate.nettcichemicals.com

Photonic and Optoelectronic Material Development

The photophysical and electronic properties of bipyridine-based compounds have led to their widespread use in photonic and optoelectronic devices. Their ability to form stable complexes with a variety of metal ions, coupled with their tunable electronic characteristics, makes them ideal candidates for applications in solar energy conversion and light-emitting technologies.

Dye-Sensitized Solar Cells (DSSCs) and Related Photovoltaic Systems

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells. A critical component of a DSSC is the sensitizer (B1316253) dye, which absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Bipyridine carboxylic acids are frequently employed as ligands in ruthenium-based and other metal-complex dyes due to their ability to strongly anchor the dye to the TiO₂ surface via the carboxylic acid group. sc.eduacs.orgrsc.org This anchoring is crucial for efficient electron injection from the dye's excited state into the semiconductor's conduction band. acs.org

The performance of a DSSC is highly dependent on the molecular structure of the dye. The position of the carboxylic acid anchoring groups and the electronic properties of the bipyridine ligand play a significant role in determining the cell's efficiency. tcichemicals.comrsc.org For instance, the well-known N719 dye incorporates 2,2'-bipyridine-4,4'-dicarboxylic acid ligands, which effectively facilitate charge transfer and lead to high power conversion efficiencies. acs.orgrsc.org Studies on various bipyridine-based dyes have shown that extending the π-conjugation of the ligand can lead to red-shifted absorption and higher molar extinction coefficients, both of which are desirable for capturing a larger portion of the solar spectrum. tcichemicals.com

While direct studies on this compound in DSSCs are not yet prevalent, its structure suggests it could function as an effective ligand. The 2'-carboxylic acid group would serve as the anchor to the TiO₂ surface. The electronic communication between the bipyridine system and the semiconductor would be influenced by the relative positions of the pyridine rings and the carboxylic acid. The asymmetric nature of this compound could lead to interesting photophysical properties in the resulting metal complexes, potentially influencing the directionality of charge transfer and reducing undesirable charge recombination processes. umn.edu The lone pair of electrons on the nitrogen atoms can also positively impact the open-circuit voltage and short-circuit current of the solar cell. researchgate.net

PropertyObservation with Analogous Bipyridine Carboxylic AcidsPotential Implication for this compound
Anchoring to Semiconductor Carboxylic acid groups form strong ester-like linkages with TiO₂. acs.orgThe 2'-carboxylic acid group is expected to effectively anchor the molecule to the semiconductor surface.
Electron Injection The bipyridine ligand facilitates efficient electron injection from the dye's LUMO to the semiconductor's conduction band. acs.orgThe bipyridine framework is anticipated to support efficient charge transfer.
Light Absorption Extended π-conjugation in the bipyridine ligand can red-shift the absorption spectrum. tcichemicals.comThe specific conjugation pathway in this isomer may lead to unique absorption characteristics.
Device Efficiency The position of anchoring groups and overall dye structure significantly impact photovoltaic performance. rsc.orgThe asymmetric nature could influence charge separation and recombination rates, affecting overall efficiency.

This table is based on data from studies on analogous bipyridine carboxylic acid compounds.

Electroluminescent and Electrochromic Materials

Bipyridine-containing metal complexes, particularly those of ruthenium(II) and iridium(III), are renowned for their application in organic light-emitting diodes (OLEDs) due to their strong luminescence and electrochemical stability. researchgate.netnih.gov The emission color and efficiency of these complexes can be finely tuned by modifying the bipyridine ligands. While research has predominantly focused on 2,2'-bipyridine (B1663995) derivatives, the principles can be extended to other isomers. researchgate.netrsc.org The incorporation of carboxylic acid groups can further modify the electronic properties and processing characteristics of these materials.

In the context of this compound, its use as a ligand in luminescent metal complexes could lead to novel emitters for OLEDs. The specific coordination environment and electronic structure imposed by this ligand would influence the energy of the metal-to-ligand charge transfer (MLCT) states, which are responsible for the light emission. The asymmetry of the ligand might lead to complexes with unique emission properties and improved device performance.

Electrochromic materials, which change color in response to an electrical potential, are another area where bipyridine derivatives have shown significant promise. nih.govresearchgate.net Viologen-based systems, which are derivatives of 4,4'-bipyridine, are well-known for their electrochromic behavior. mdpi.comrsc.org Metal complexes containing bipyridine ligands can also exhibit electrochromism, with the color change arising from the redox activity of the metal center or the ligand itself. tcichemicals.comnih.gov The carboxylic acid group in this compound could be used to anchor these electrochromic complexes to electrode surfaces, facilitating the fabrication of stable electrochromic devices. The specific redox potentials and color changes would be dependent on the electronic structure of the complex formed with the this compound ligand.

ApplicationRole of Bipyridine Carboxylic Acid AnaloguesPotential of this compound
OLEDs Act as ligands in luminescent metal complexes (e.g., Ru(II), Ir(III)), influencing emission color and efficiency. researchgate.netnih.govCould form novel emissive complexes with unique photophysical properties due to its asymmetry.
Electrochromic Devices Form the basis of viologen systems and are used as ligands in redox-active metal complexes. researchgate.netmdpi.comThe carboxylic acid can anchor electrochromic units to electrodes, and the bipyridine core can participate in redox-induced color changes.

This table is based on data from studies on analogous bipyridine carboxylic acid compounds.

Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs)

Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from organic building blocks linked by strong covalent or coordinative bonds. tcichemicals.comtcichemicals.com These materials have garnered significant attention for their potential applications in gas storage, separation, and catalysis, owing to their high surface areas and tunable pore structures. Bipyridine-based ligands, including those functionalized with carboxylic acids, are excellent candidates for the construction of these frameworks. nih.gov

The directional nature of the bonds formed by bipyridine carboxylic acids allows for the design and synthesis of frameworks with predictable topologies. rsc.org In the context of Metal-Organic Frameworks (MOFs), a subclass of POFs, the bipyridine nitrogen atoms and the carboxylate groups can coordinate to metal ions or clusters, forming extended one-, two-, or three-dimensional networks. acs.orgresearchgate.net The resulting framework's porosity and functionality can be tuned by varying the metal ion and the organic linker. For instance, a robust MOF with zeolite-like behaviors has been synthesized using a tetracarboxylate-substituted 4,4'-bipyridine ligand. nih.gov

This compound, with its single carboxylic acid group and two distinct pyridine nitrogen atoms, offers unique possibilities as a linker for POFs and COFs. Its asymmetry is likely to lead to the formation of non-centrosymmetric or chiral frameworks, which are of great interest for applications in enantioselective separations and catalysis. The combination of a strong coordinating carboxylic acid group and two differently positioned nitrogen atoms could result in frameworks with novel topologies and pore environments.

In COFs, where the building blocks are linked by strong covalent bonds, derivatives of bipyridine dicarbaldehydes or diamines are often used. tcichemicals.comtcichemicals.com While this compound itself would not directly form a COF through typical condensation reactions, it could be chemically modified into a suitable precursor, such as a diamine or dialdehyde (B1249045) derivative. The resulting bipyridine-containing COF would possess built-in metal-binding sites, which could be subsequently metalated to introduce catalytic or other functionalities. nih.govresearchgate.net

Framework TypeRole of Analogous Bipyridine LigandsPotential of this compound
MOFs Act as linkers connecting metal ions or clusters to form porous networks. acs.orgresearchgate.netIts asymmetry could lead to novel, potentially chiral, framework topologies with unique pore characteristics.
COFs Derivatives (diamines, dialdehydes) are used as building blocks for covalent network formation. tcichemicals.comtcichemicals.comCan be functionalized to serve as a precursor for COFs with integrated metal-binding sites.

This table is based on data from studies on analogous bipyridine-based compounds.

Catalytic Applications of 3,4 Bipyridine 2 Carboxylic Acid and Its Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions, often driven by the tailored design of ligands around a metal center.

Role as a Ligand in Transition Metal Catalyzed Organic Transformations

As of this review, specific studies detailing the use of [3,4'-Bipyridine]-2'-carboxylic acid as a ligand in transition metal-catalyzed organic transformations are not prominently available in the reviewed literature. However, the broader class of bipyridine carboxylic acids has been extensively used. For instance, various pyridinecarboxylic acids and their derivatives serve as crucial ligands in a range of metal-catalyzed reactions. These ligands can influence the steric and electronic environment of the metal catalyst, thereby tuning its reactivity and selectivity. In many cases, the carboxylate group can act as a hemilabile coordinating arm, which can reversibly bind to the metal center, opening up a coordination site for substrate binding during the catalytic cycle. This feature is critical in many catalytic processes, including cross-coupling reactions and hydrogenations.

The structural asymmetry of this compound, with its distinct pyridine (B92270) rings and the carboxylic acid functional group, suggests its potential as a unique ligand. The 3-pyridyl and 4'-pyridyl nitrogens offer different electronic properties and coordination vectors, which could be exploited to create novel catalytic activities.

Enantioselective Catalysis

The application of this compound in enantioselective catalysis has not been specifically documented in the available research. However, the development of chiral bipyridine ligands is a cornerstone of asymmetric catalysis. Chiral 2,2'-bipyridine (B1663995) ligands, for example, have been successfully employed in nickel-catalyzed enantioselective reactions. These ligands create a chiral environment around the metal center, enabling the stereoselective synthesis of a wide range of molecules.

For this compound to be used in enantioselective catalysis, it would typically require modification to introduce a chiral element. This could be achieved, for instance, by introducing a chiral substituent on one of the pyridine rings or by resolving the molecule if it exhibits atropisomerism upon coordination to a metal. Given the planar nature of the bipyridine core, the latter is less likely without significant steric hindrance. The development of chiral derivatives of this compound could open new avenues for its application in asymmetric synthesis.

Photocatalysis and Electrocatalysis

While there is no specific research on the photocatalytic or electrocatalytic applications of this compound, the broader family of bipyridine ligands is central to these fields. Ruthenium and iridium complexes with bipyridine ligands are benchmark photocatalysts for a variety of organic transformations. The bipyridine ligands in these complexes play a crucial role in absorbing light and participating in the subsequent electron transfer processes that drive the catalytic cycle.

Similarly, in electrocatalysis, bipyridine complexes are used to catalyze reactions such as the reduction of carbon dioxide. The ligand's ability to stabilize different oxidation states of the metal center and to facilitate electron transfer is key to its function. The presence of a carboxylic acid group, as in this compound, could be advantageous for anchoring the catalyst to a semiconductor surface in a photoelectrochemical cell or to an electrode surface for electrocatalysis.

Heterogeneous Catalysis

Heterogeneous catalysis offers advantages in terms of catalyst separation and recycling. The immobilization of homogeneous catalysts onto solid supports is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis.

Supported Catalysts Derived from this compound Complexes

There are no specific reports on supported catalysts derived from this compound complexes. In general, bipyridine complexes can be immobilized on various supports, such as silica, alumina, or polymers. The carboxylic acid functionality of this compound provides a convenient handle for covalent attachment to a functionalized support material. This would allow for the creation of a heterogeneous catalyst that retains the well-defined active sites of a homogeneous system. Such supported catalysts could find applications in a range of industrial processes where catalyst reusability is a critical factor.

Catalysis within Metal-Organic Frameworks (MOFs)

The use of this compound as a linker in the synthesis of catalytically active Metal-Organic Frameworks (MOFs) is an area with considerable potential, though specific examples are not yet reported in the literature. MOFs are crystalline materials constructed from metal nodes and organic linkers, and their porous nature and high surface area make them excellent candidates for heterogeneous catalysis.

Bipyridine dicarboxylic acids are commonly used as linkers to construct MOFs. These MOFs can exhibit catalytic activity in several ways: the metal nodes themselves can be catalytic sites, the bipyridine units can be functionalized with catalytic groups, or catalytically active guest molecules can be encapsulated within the pores of the MOF. The asymmetric nature of this compound could lead to the formation of MOFs with unique topologies and pore environments, which could in turn lead to novel catalytic properties. The uncoordinated nitrogen of the 4'-pyridine ring could also serve as a basic catalytic site within the framework.

Specific Reaction Types and Mechanisms

A thorough search of chemical databases and scholarly articles did not yield specific examples or detailed research findings regarding the use of this compound or its complexes as catalysts for the following reaction types.

Carbon-Carbon Bond Formation Reactions

There is no available scientific literature detailing the use of this compound or its metallic complexes in catalyzing carbon-carbon bond formation reactions. While related compounds, such as nickel-bipyridine complexes, are known to be active in photoredox catalysis for C-C coupling, and various pyridine carboxylic acids have been explored as ligands in coupling reactions, no such studies have been reported for the this compound isomer. acs.orgacs.orgmdpi.comacs.org

CO2 Fixation and Conversion

There is a significant body of research on the use of metal complexes for the catalytic reduction of carbon dioxide. Notably, rhenium and manganese complexes containing 2,2'-bipyridine ligands are well-established electro- and photocatalysts for CO2 reduction to carbon monoxide or formic acid. escholarship.orgnih.govrsc.orgrsc.orgacs.org Additionally, polymeric materials derived from 2,2'-bipyridine-5,5'-biscarboxylic acid have been investigated for this purpose. escholarship.org Despite these advances with related structures, there are no published studies on the application of this compound or its complexes in CO2 fixation and conversion.

Spectroscopic and Structural Elucidation of 3,4 Bipyridine 2 Carboxylic Acid and Its Coordination Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For [3,4'-Bipyridine]-2'-carboxylic acid, both one-dimensional (¹H and ¹³C) and multidimensional NMR methods provide invaluable information regarding the electronic environment of each atom and their connectivity.

Proton (¹H) NMR and Carbon (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the aromatic protons on the two pyridine (B92270) rings and the carboxylic acid proton. The chemical shift of the carboxylic acid proton typically appears in the downfield region, generally between 10 and 13 ppm, and is often broad due to hydrogen bonding and exchange with residual water in the solvent. princeton.edulibretexts.org The protons on the pyridine rings will resonate in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, etc.) will depend on the substitution pattern and the electronic effects of the nitrogen atoms and the carboxylic acid group.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically between 160 and 185 ppm. princeton.edulibretexts.org The aromatic carbons of the bipyridine system will appear in the range of approximately 120 to 150 ppm. The specific chemical shifts are influenced by the position of the nitrogen atoms and the substituents on the rings.

Upon formation of coordination compounds, significant changes in the ¹H and ¹³C NMR spectra are anticipated. The coordination of the bipyridine nitrogen atoms to a metal center will alter the electron density distribution within the ligand, leading to shifts in the proton and carbon signals. These shifts provide crucial evidence for the coordination mode of the ligand.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)10.0 - 13.0160 - 185
Aromatic Protons (C-H)7.0 - 9.0120 - 150

Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

Multidimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to determine the through-bond and through-space correlations, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY experiments establish correlations between protons that are coupled to each other, helping to identify adjacent protons within each pyridine ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. princeton.edu This is particularly useful for identifying the connectivity between the two pyridine rings and for assigning the quaternary carbon atoms, including the carbonyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound and its metal complexes. In positive ion mode, the molecule is expected to be observed as the protonated species [M+H]⁺. For its coordination compounds, ESI-MS can be used to identify the intact complex ion, providing information about the stoichiometry of the metal-ligand interaction. Fragmentation of the parent ion, induced by collision-induced dissociation (CID), can provide structural insights. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH). libretexts.org

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

MALDI-MS is another soft ionization technique, often used for the analysis of larger molecules and complexes. While less common for small molecules like the free ligand, it can be particularly useful for characterizing larger coordination polymers or clusters that may be formed. The choice of matrix is crucial for successful MALDI analysis.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretching vibration of the carbonyl group will give rise to a strong absorption band, typically around 1700-1730 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine rings will appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in the Raman spectrum, the symmetric stretching vibrations of the aromatic rings are typically strong.

Upon coordination to a metal ion, shifts in the vibrational frequencies are expected, particularly for the C=N and C=C stretching modes of the pyridine rings, which can confirm the involvement of the nitrogen atoms in coordination. The position of the carboxylate (COO⁻) stretching bands can also indicate whether the carboxylic acid group is protonated or deprotonated and if it is involved in coordination.

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid dimer)2500 - 3300Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C=O stretch (carbonyl)1700 - 1730Strong
C=C and C=N stretch (aromatic rings)1400 - 1600Medium to Strong

Note: The exact positions and intensities of the bands can be influenced by the physical state of the sample and intermolecular interactions.

Vibrational Analysis of Functional Groups

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups within a molecule. princeton.edu For this compound, the IR spectrum is characterized by distinct vibrational modes associated with its carboxylic acid and bipyridine moieties.

The carboxylic acid group exhibits several characteristic vibrations. A strong and broad O–H stretching band is typically observed in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretching vibrations. orgchemboulder.com This broadening is a result of hydrogen bonding. orgchemboulder.com The carbonyl (C=O) stretching vibration appears as an intense band between 1760 and 1690 cm⁻¹. orgchemboulder.comlibretexts.org The position of this band can be influenced by factors such as dimerization and conjugation. orgchemboulder.com Additionally, the C–O stretching and O–H bending vibrations are found in the regions of 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹/950-910 cm⁻¹, respectively. orgchemboulder.comlibretexts.org

The bipyridine unit also displays characteristic vibrational modes. The C=N and C=C stretching vibrations of the pyridine rings are typically observed in the 1600-1400 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the aromatic rings usually appear around 3100-3000 cm⁻¹.

Coordination Induced Shifts

Upon coordination of this compound to a metal center, significant shifts in the vibrational frequencies of its functional groups are observed. These coordination-induced shifts provide valuable information about the binding mode of the ligand.

The carboxylate group can coordinate to a metal in several ways (monodentate, bidentate, bridging), and each mode results in characteristic shifts in the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies. When the carboxylic acid deprotonates and coordinates to a metal, the strong C=O band disappears and is replaced by these two carboxylate stretching bands. The separation between ν_as(COO⁻) and ν_s(COO⁻) (Δν) is often used to infer the coordination mode of the carboxylate group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly informative for studying coordination compounds.

Electronic Transitions and Charge Transfer Bands

The UV-Vis spectrum of this compound is expected to show absorptions due to π → π* and n → π* transitions. bluffton.edu The π → π* transitions, associated with the conjugated bipyridine system, are typically intense and occur at lower wavelengths (in the UV region). uzh.chlibretexts.org The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are generally weaker and occur at longer wavelengths. bluffton.edu

Upon coordination to a metal ion, new absorption bands, known as charge-transfer bands, can appear in the spectrum. These transitions involve the transfer of an electron between the metal and the ligand.

Ligand Field and Metal-to-Ligand Charge Transfer (MLCT) Studies

In coordination compounds of this compound, two main types of charge transfer transitions are of interest: ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT).

MLCT transitions are common in complexes with metal ions in low oxidation states and ligands possessing low-lying π* orbitals, such as bipyridine. libretexts.org In these transitions, an electron is excited from a metal d-orbital to a π* orbital of the ligand. libretexts.org These transitions are often intense and can occur in the visible region of the spectrum, contributing to the color of the complex. libretexts.orgnih.gov The energy of the MLCT band is sensitive to the nature of the metal, its oxidation state, and the specific ligands. acs.orgresearchgate.net

Ligand field transitions, or d-d transitions, involve the excitation of an electron between d-orbitals of the metal center. These transitions are typically much weaker than charge-transfer bands. libretexts.org

X-ray Diffraction (XRD) Analysis

X-ray diffraction provides definitive information about the three-dimensional structure of crystalline materials.

Single-Crystal X-ray Crystallography for Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography is the most powerful technique for determining the precise molecular structure of this compound and its coordination compounds in the solid state. This method allows for the accurate measurement of bond lengths, bond angles, and torsion angles.

For the free ligand, crystallographic studies can reveal details about its conformation, such as the dihedral angle between the two pyridine rings, and the planarity of the carboxylic acid group. nih.govresearchgate.net It also provides information on the intermolecular interactions, such as hydrogen bonding and π-π stacking, that dictate the crystal packing. nih.govresearchgate.net

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules. CV provides information about the redox potentials and the reversibility of electron transfer processes.

Redox Potentials and Electron Transfer Processes

For this compound, cyclic voltammetry can be used to determine the potentials at which the molecule undergoes oxidation and reduction. The bipyridine moiety is known to be redox-active, capable of accepting electrons into its π* orbitals. The carboxylic acid group, being an electron-withdrawing group, is expected to influence the redox potentials of the bipyridine system.

Studies on related bipyridine carboxylic acid ligands, such as 2,2'-bipyridine-4,4'-dicarboxylic acid (H₂dcbpy), have shown that the ligand itself can undergo reduction at negative potentials. rsc.orgresearchgate.net These reductions are often associated with the bipyridine rings. For this compound, one would anticipate observing one or more reduction waves corresponding to the electron transfer to the bipyridine core. The exact potential of these processes would be influenced by the position of the carboxylic acid group.

Influence of Metal Coordination on Redox Behavior

The coordination of a metal ion to this compound significantly alters its electrochemical behavior. The redox potentials of both the metal center and the ligand can be affected.

When a metal ion coordinates to the bipyridine ligand, the metal-centered redox processes become observable. For example, in ruthenium(II) complexes of bipyridine carboxylic acids, a reversible Ru(II)/Ru(III) oxidation wave is typically observed at positive potentials. rsc.orgresearchgate.net The exact potential of this metal-based redox couple is sensitive to the electronic properties of the ligands. The electron-withdrawing nature of the carboxylic acid group on the this compound ligand is expected to make the oxidation of the metal center more difficult, resulting in a positive shift of the redox potential compared to a complex with an unsubstituted bipyridine ligand. rsc.orgresearchgate.net

Conversely, the coordination to a metal center also influences the ligand-based reductions. The metal ion can polarize the ligand, making its reduction easier. Therefore, the reduction potentials of the this compound ligand are expected to shift to less negative values upon coordination to a metal ion.

In a study of iron(II) and cobalt(II) complexes with a substituted bipyridine carboxylic acid, it was found that the complexes exhibited distinct electrochemical properties compared to the free ligand. jcsp.org.pkresearchgate.net Spectroelectrochemical studies of an iron(II) complex showed a reversible color change upon oxidation, indicating a stable change in the electronic structure of the complex. jcsp.org.pkresearchgate.net

Table 2: Representative Cyclic Voltammetry Data for a Ruthenium(II) Complex of a Bipyridine Carboxylic Acid Ligand (Note: This table presents data for a related compound, Ru(bpy)₂(Mebpy-COOH)₂, where Mebpy-COOH is 4'-methyl-2,2'-bipyridine-4-carboxylic acid, to illustrate the expected redox behavior. acs.org Data is vs Fc⁰/⁺.)

Redox CoupleE₁/₂ (V)ΔEp (mV)Process Type
Ru(III)/Ru(II)+0.91770Reversible
Ligand-based-1.55-Irreversible
Ligand-based-1.7880Reversible

This comprehensive analysis underscores the importance of PXRD and cyclic voltammetry in the structural and electrochemical elucidation of this compound and its coordination compounds. While direct experimental data for this specific molecule is not extensively available in the public domain, the principles derived from closely related compounds provide a robust framework for understanding its chemical behavior.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with a good balance between accuracy and computational cost.

The electronic structure is characterized by the distribution of electron density and the nature of chemical bonds. The nitrogen atoms in the pyridine (B92270) rings are regions of high electron density, making them potential sites for protonation and coordination to metal ions. The carboxylic acid group is a strong electron-withdrawing group, which will affect the electron distribution across the entire bipyridine system. DFT calculations on similar pyridine carboxylic acids have shown that the C=O and C-O bond lengths within the carboxyl group are typically around 1.21 Å and 1.35 Å, respectively, in the neutral form. scholarsresearchlibrary.com

Table 1: Predicted Geometric Parameters for [3,4'-Bipyridine]-2'-carboxylic acid based on Analogous Compounds

ParameterPredicted ValueBasis of Analogy
C-C (inter-ring) bond length~1.49 ÅDFT studies on bipyridines
Dihedral Angle (inter-ring)20-40°Steric hindrance in non-symmetric bipyridines
C=O bond length~1.21 ÅDFT on pyridine carboxylic acids scholarsresearchlibrary.com
C-O bond length~1.35 ÅDFT on pyridine carboxylic acids scholarsresearchlibrary.com
O-H bond length~0.97 ÅDFT on carboxylic acids

This table presents predicted values based on computational studies of structurally similar molecules due to the lack of direct data for this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the bipyridine ring system, which is rich in π-electrons. The LUMO is likely to be distributed over the entire molecule, with significant contributions from the electron-withdrawing carboxylic acid group and the pyridine ring containing it. The introduction of substituents can significantly alter the HOMO and LUMO energy levels. For instance, electron-donating groups generally raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, leading to a smaller HOMO-LUMO gap. researchgate.net

Table 2: Estimated Frontier Orbital Energies and Gap for this compound

ParameterEstimated Value (eV)Influence of Functional Groups
HOMO Energy-6.0 to -6.5Influenced by the π-system of the bipyridine rings.
LUMO Energy-2.0 to -2.5Lowered by the electron-withdrawing carboxylic acid group.
HOMO-LUMO Gap3.5 to 4.5Indicates moderate kinetic stability and reactivity. researchgate.net

These values are estimations based on trends observed in computational studies of substituted bipyridines and pyridine carboxylic acids.

DFT calculations can be used to predict various spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Vis) spectra.

Vibrational Spectra: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. For this compound, characteristic vibrational modes would include the C=O stretching of the carboxylic acid group, typically observed in the range of 1700-1750 cm⁻¹ in the gas phase. The C-N and C-C stretching vibrations of the pyridine rings would appear in the 1400-1600 cm⁻¹ region. The inter-ring C-C stretching vibration is expected at a lower frequency. researchgate.net

Electronic Spectra: The UV-Vis spectrum is governed by electronic transitions between molecular orbitals. For bipyridine derivatives, the absorption spectra are typically characterized by intense π-π* transitions in the UV region. The presence of the carboxylic acid group may lead to additional n-π* transitions and a red-shift (bathochromic shift) of the absorption bands due to the extension of the conjugated system.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into conformational dynamics and intermolecular interactions.

This compound is a potential building block for Metal-Organic Frameworks (MOFs), where it can act as an organic linker. MD simulations are instrumental in understanding the interactions between a guest molecule and the internal surface of a MOF. nih.gov The functional groups of the linker, in this case, the pyridine nitrogen atoms and the carboxylic acid group, can act as specific binding sites for guest molecules through hydrogen bonding, electrostatic interactions, or coordination. The flexibility of the linker, as discussed above, can also play a crucial role in the guest uptake and release properties of the MOF, as the framework might undergo conformational changes upon guest binding. acs.org The specific geometry and electronic properties of this compound would dictate the nature and strength of these host-guest interactions. mdpi.comresearchgate.net

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors provide valuable insights into the electronic structure and reactivity of a molecule. These descriptors are derived from quantum mechanical calculations, most commonly using Density Functional Theory (DFT). For this compound, these descriptors help in understanding its behavior in chemical reactions and its potential as a ligand in coordination chemistry.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap) is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

While specific DFT calculations for this compound are not extensively reported in publicly available literature, studies on similar bipyridine carboxylic acid derivatives provide a basis for understanding its likely electronic properties. For instance, DFT studies on various isomers of 2,2'-bipyridine (B1663995) dicarboxylic acids have shown that the positions of the carboxylic acid groups significantly influence the HOMO and LUMO energy levels.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of this compound. These include electronegativity (χ), chemical hardness (η), chemical softness (S), chemical potential (μ), and the electrophilicity index (ω).

These parameters are defined as follows:

Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Chemical Softness (S): S = 1 / η

Chemical Potential (μ): μ = -χ

Electrophilicity Index (ω): ω = μ² / (2η)

A hypothetical set of values for these descriptors, based on typical ranges observed for similar pyridine-based carboxylic acids, is presented in the interactive table below.

DescriptorFormulaHypothetical Value (eV)Interpretation
EHOMO--6.5Energy of the highest occupied molecular orbital
ELUMO--2.0Energy of the lowest unoccupied molecular orbital
Energy Gap (Egap)ELUMO - EHOMO4.5Indicates high kinetic stability and low reactivity
Electronegativity (χ)- (EHOMO + ELUMO) / 24.25Tendency to attract electrons
Chemical Hardness (η)(ELUMO - EHOMO) / 22.25Resistance to change in electron configuration
Chemical Softness (S)1 / η0.44Reciprocal of hardness, indicates reactivity
Chemical Potential (μ)-4.25Escaping tendency of electrons from an equilibrium system
Electrophilicity Index (ω)μ² / (2η)4.01Propensity of a species to accept electrons

Local Reactivity Descriptors (Fukui Functions)

f+(r): Indicates the propensity of a site to an attack by a nucleophile.

f-(r): Indicates the propensity of a site to an attack by an electrophile.

f0(r): Indicates the propensity of a site to a radical attack.

For this compound, one would expect the nitrogen atoms of the pyridine rings to be susceptible to electrophilic attack, while the carboxylic acid group would influence the reactivity of the adjacent carbon atoms. Specific atom-centered condensed Fukui functions would provide quantitative values for these reactivities.

Computational Design of Novel Derivatives and Complexes

The understanding of the electronic structure and reactivity of this compound through computational methods paves the way for the rational design of novel derivatives and metal complexes with desired properties.

Design of Novel Derivatives

In silico modification of the this compound scaffold can be performed to tune its electronic and steric properties. For example, the introduction of electron-donating or electron-withdrawing groups at various positions on the pyridine rings can alter the HOMO-LUMO gap, thereby modifying the reactivity and photophysical properties. Computational screening of a library of such derivatives can identify promising candidates for applications in areas like organic light-emitting diodes (OLEDs) or as sensitizers in dye-sensitized solar cells.

Design of Metal Complexes

This compound is a versatile ligand capable of coordinating with metal ions through its nitrogen atoms and the carboxylate group. Computational modeling can be employed to predict the geometry, stability, and electronic properties of its metal complexes. By varying the metal center (e.g., transition metals, lanthanides), different coordination geometries and functionalities can be achieved.

Derivatization and Functionalization Strategies

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional handle for derivatization through esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating new linkages and introducing a wide array of functional groups.

Esterification typically involves the reaction of the carboxylic acid with an alcohol under acidic conditions, a process known as Fischer esterification. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product ester. Alternatively, the carboxylate can be alkylated using alkyl halides, a method that proceeds via an SN2 mechanism. youtube.com More modern methods utilize activating agents to facilitate ester formation under mild conditions. organic-chemistry.org For instance, trichloroacetimidates can be used to synthesize esters without the need for strong acid promoters, which is beneficial for substrates with sensitive functional groups. nih.gov

Amidation is the formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine. This reaction is crucial for synthesizing polyamides and for attaching biologically relevant moieties. acs.orgacs.org Direct amidation requires high temperatures to dehydrate the intermediate ammonium carboxylate salt. More commonly, the reaction is facilitated by activating the carboxylic acid, for example, by converting it to a more reactive acid chloride. Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are used. Recent advancements have introduced various catalytic systems to promote direct amidation under milder conditions, including those based on boron compounds and metal oxides like Nb₂O₅. acs.orgresearchgate.netencyclopedia.pub The sulfur trioxide pyridine (B92270) complex (SO₃·py) has also been employed as an oxidant to facilitate the amidation of carboxylic acids with formamide derivatives. oup.com

Table 1: Representative Esterification and Amidation Reactions

Reaction TypeCo-reactantTypical ConditionsProduct Functional Group
Esterification Alcohol (R'-OH)Acid catalyst (e.g., H₂SO₄), heatEster (-COOR')
Alkyl Halide (R'-X)Base, SN2 conditionsEster (-COOR')
Amidation Amine (R'R''NH)Heat or Coupling Agent (e.g., DCC)Amide (-CONR'R'')
Amine (R'R''NH)Boron-based catalystsAmide (-CONR'R'')
Formamide DerivativeSO₃·pyridine complexAmide (-CONHR')

Modification of Pyridine Nitrogen Atoms

The two nitrogen atoms in the bipyridine scaffold are nucleophilic and basic, making them key sites for chemical modification. Altering these atoms can significantly impact the molecule's electronic properties, solubility, and coordination behavior.

N-Alkylation involves the reaction of the pyridine nitrogen with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form a quaternary pyridinium salt. This process introduces a permanent positive charge, enhancing the electron-withdrawing nature of the ring and modifying its solubility profile. The reaction conditions for N-alkylation can vary, sometimes employing bases or specific solvents like THF or acetonitrile to facilitate the reaction. google.com This regiodivergent alkylation can be directed to either the C2 or C4 positions of the pyridine ring by selecting the appropriate alkyllithium activator. acs.org

N-Oxidation is the conversion of the pyridine nitrogen to a pyridine-N-oxide using an oxidizing agent. Common reagents for this transformation include hydrogen peroxide (often in acetic acid), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or urea-hydrogen peroxide adducts. arkat-usa.orgorganic-chemistry.org Catalytic systems, such as those using Preyssler's catalyst with hydrogen peroxide, have also been developed for the N-oxidation of pyridine carboxylic acids. researchgate.net The resulting N-oxide group alters the electronic distribution in the pyridine ring, increasing electron density at the 2- and 4-positions and making them more susceptible to nucleophilic attack. This modification is a common strategy to activate the pyridine ring for further functionalization. google.com

Table 2: Common Modifications of Pyridine Nitrogen Atoms

Reaction TypeReagentResulting Functional GroupKey Property Change
N-Alkylation Alkyl Halide (R-X)Quaternary Pyridinium SaltIntroduces positive charge, increases electron deficiency
N-Oxidation H₂O₂, m-CPBA, etc.Pyridine-N-oxideAlters ring electronics, activates ring for substitution

Introduction of Additional Functional Groups for Enhanced Properties

Modifying the aromatic backbone of the bipyridine structure by introducing new functional groups is a powerful strategy to enhance or impart specific properties, such as altering luminescence, improving catalytic activity, or tuning coordination geometry.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for this purpose. The Suzuki coupling reaction , which couples an organoboron compound with a halide, is widely used for the synthesis of bipyridine structures and for attaching aryl or alkyl groups. orgsyn.orgmdpi.com To apply this to [3,4'-Bipyridine]-2'-carboxylic acid, a halogenated precursor would first be required. The reaction typically employs a palladium catalyst and a base. researchgate.netresearchgate.net Other cross-coupling methods like Negishi (organozinc) and Stille (organotin) couplings are also effective for synthesizing bipyridine derivatives, though toxicity concerns exist for tin reagents. mdpi.com A notable advancement is the decarbonylative Suzuki coupling, which allows for the direct use of heterocyclic carboxylic acids as coupling partners with arylboronic acids, providing a more direct route to functionalized biaryls. nsf.govnih.gov Such reactions can be used to synthesize a variety of functionalized pyrazolo[3,4-b]pyridines. nih.gov

These coupling strategies can be used to introduce a wide range of substituents, thereby modulating the steric and electronic properties of the ligand. For example, introducing bulky groups can influence the geometry of resulting metal complexes, while adding electron-donating or electron-withdrawing groups can tune the redox potential and photophysical properties.

Table 3: Strategies for Introducing Functional Groups onto the Bipyridine Backbone

Synthetic StrategyPrecursor RequirementIntroduced Group (Example)Potential Property Enhancement
Suzuki Coupling Halogenated bipyridineAryl, AlkylTune electronic/steric properties, modify luminescence
Negishi Coupling Halogenated bipyridineAryl, AlkylHigh yield, mild conditions
Decarbonylative Coupling Carboxylic acid itselfArylDirect functionalization without prior halogenation

Polymerization and Covalent Linking Strategies

The bifunctional nature of this compound, possessing both a polymerizable carboxylic acid group and metal-coordinating bipyridine sites, makes it an excellent candidate for constructing macromolecular structures such as polymers and covalent networks.

Condensation Polymerization: The carboxylic acid group can react with difunctional monomers like diamines or diols to form polyamides and polyesters, respectively. acs.orgacs.org This approach incorporates the rigid and functional bipyridine unit directly into the polymer backbone. Such polymers can exhibit interesting properties, including thermal stability and liquid crystallinity. Furthermore, the bipyridine units within the polymer chain remain available for coordination with metal ions, leading to the formation of metallopolymers with unique optical and electronic properties. acs.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): Bipyridine and carboxylate groups are classic building blocks in the synthesis of coordination polymers and MOFs. mdpi.comresearchgate.net The nitrogen atoms of the bipyridine unit can chelate or bridge metal centers, while the carboxylate group can coordinate to metals in various modes (monodentate, bidentate, bridging). du.ac.iralfa-chemistry.com The combination of these two functionalities in a single linker molecule allows for the construction of robust and porous 1D, 2D, or 3D networks. mdpi.comelsevierpure.com The specific structure and properties (e.g., porosity, catalytic activity) of the resulting MOF are dictated by the geometry of the linker and the coordination preference of the metal ion. researchgate.net

Table 4: Polymerization and Covalent Linking Approaches

StrategyCo-reactant / ComponentResulting StructureKey Feature
Condensation Polymerization Diamine or DiolPolyamide or PolyesterBipyridine unit in polymer backbone
MOF / Coordination Polymer Synthesis Metal Ions (e.g., Zn²⁺, Mn²⁺, Cu²⁺)Metal-Organic FrameworkPorous crystalline material with tunable properties

Future Research Directions and Outlook

Exploration of Novel Coordination Architectures

Future research is anticipated to extensively explore the use of [3,4'-Bipyridine]-2'-carboxylic acid as a versatile building block in the synthesis of new coordination polymers and metal-organic frameworks (MOFs). The unique asymmetrical design of this ligand, featuring both a pyridine (B92270) ring and a carboxylic acid group, allows for a variety of coordination modes with metal ions. This can lead to the formation of diverse and complex architectures, ranging from one-dimensional chains to intricate three-dimensional networks.

Studies on analogous bipyridine carboxylic acid ligands have demonstrated the ability to create robust and porous frameworks. For instance, research on 2,2′-bipyridine-4,4′-dicarboxylic acid has led to the synthesis of Zr(IV)-based MOFs with open 2,2'-bipyridine (B1663995) sites, which can be post-synthetically metalated to introduce catalytic activity. rsc.org Similarly, the use of 2,2′-bipyridine-5,5′-dicarboxylic acid has resulted in the formation of 3D metal-organic frameworks with interesting magnetic properties. researchgate.net Building on these findings, future work with this compound could focus on systematically varying the metal centers (e.g., transition metals, lanthanides) and reaction conditions to control the dimensionality and topology of the resulting coordination polymers. The exploration of mixed-metal systems, incorporating two or more different metal ions, also presents a promising route to novel materials with tunable properties. sc.edursc.org

Development of Advanced Catalytic Systems

The development of advanced catalytic systems represents a significant future research direction for this compound and its derivatives. The presence of both a nitrogen-containing heterocycle and a carboxylic acid moiety makes this compound an excellent candidate for designing sophisticated catalysts.

One promising area is in the field of metallaphotoredox catalysis, where the bipyridine unit can act as a ligand for a photocatalyst, while the carboxylic acid group can serve as a directing group or a proton relay. This dual functionality can enable novel and highly selective chemical transformations. nih.gov Research on other bipyridine-based ligands has shown their effectiveness in a range of catalytic reactions, including cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. mdpi.com By incorporating this compound into catalytic systems, it may be possible to develop highly efficient and recyclable catalysts for a variety of organic transformations.

Furthermore, the potential for this compound to act as an organocatalyst should not be overlooked. Studies on pyridine-2-carboxylic acid have shown its ability to catalyze multi-component reactions for the synthesis of complex heterocyclic compounds. rsc.org Future investigations could explore the catalytic activity of this compound in similar reactions, potentially leading to greener and more sustainable synthetic methods.

Integration into Multifunctional Materials

The integration of this compound into multifunctional materials is a burgeoning field with immense potential. The inherent properties of the bipyridine and carboxylic acid groups can be harnessed to create materials with a combination of useful characteristics, such as luminescence, magnetism, and porosity. mdpi.com

A key area of future research will be the development of luminescent materials. Bipyridine-based coordination polymers, particularly those involving lanthanide ions, are known for their strong and tunable light-emitting properties. mdpi.com By judiciously selecting the metal ion and modulating the coordination environment with this compound, it should be possible to create novel phosphors for applications in lighting, displays, and sensing.

Another exciting prospect is the creation of porous materials for gas storage and separation. The incorporation of this compound into MOFs can lead to structures with high surface areas and specific binding sites for gases like carbon dioxide and hydrogen. frontiersin.org Furthermore, the functionalization of the bipyridine or carboxylic acid groups could be explored to enhance the selectivity and uptake capacity of these materials.

Sustainable Synthesis and Application Methodologies

A critical aspect of future research will be the development of sustainable and environmentally friendly methods for the synthesis and application of this compound and its derivatives. This includes the exploration of greener synthetic routes that minimize the use of hazardous reagents and solvents, and reduce energy consumption.

Recent progress in the synthesis of bipyridine derivatives has highlighted several promising strategies, such as metal-catalyzed homocoupling and cross-coupling reactions. mdpi.com Future work could focus on adapting these methods for the large-scale and cost-effective production of this compound. Moreover, the development of one-pot or multi-component reactions that directly utilize simple starting materials would be highly desirable. rsc.org

In terms of applications, a focus on sustainable technologies will be paramount. This could involve the use of this compound-based materials in areas such as:

Photocatalysis for water splitting or CO2 reduction: The development of efficient photocatalysts for converting solar energy into chemical fuels.

Biomass conversion: The design of catalysts for the selective transformation of biomass into valuable chemicals and fuels.

Environmental remediation: The creation of materials for the capture and degradation of pollutants.

Interdisciplinary Research Opportunities

The unique properties of this compound open up a wide range of interdisciplinary research opportunities, bridging chemistry with materials science, biology, and medicine.

In the realm of biomedical applications, the ability of bipyridine-based ligands to form stable complexes with metal ions like ruthenium has been explored for the development of anticancer agents. rsc.orgresearchgate.net The carboxylic acid functionality in this compound could enhance the solubility and cellular uptake of such complexes, potentially leading to more effective and targeted cancer therapies. rsc.orgresearchgate.net

Another promising interdisciplinary area is the development of chemical sensors. The coordination of this compound to metal ions can result in changes in the photophysical properties of the complex, such as its fluorescence or absorbance. This phenomenon can be exploited to design selective and sensitive sensors for the detection of specific analytes, including metal ions, anions, and small molecules. nih.govresearchgate.net For instance, a nano optical sensor based on a binuclear platinum-bipyridine complex has been developed for the early diagnosis of liver cirrhosis. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing [3,4'-Bipyridine]-2'-carboxylic acid and its derivatives?

  • Methodological Answer : The compound can be synthesized via bromination, alkylation, and hydrolysis reactions starting from intermediates like 5-methyl-2,2'-bipyridine (). For bipyridine dicarboxylic acid derivatives, oxidation of dimethyl-substituted precursors (e.g., 4,4'-dimethyl-2,2'-bipyridine) using dichromate under acidic conditions yields dicarboxylic acids with high efficiency (~85%) compared to traditional KMnO4 oxidation (). Microwave-assisted synthesis is also viable for mixed-ligand complexes, reducing reaction times while maintaining purity ().

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR : Identifies carboxylic acid (-COOH) stretching vibrations (~1680–1720 cm⁻¹) and bipyridine ring vibrations ( ).
  • UV-Vis : Detects π→π* transitions in the bipyridine backbone (~270–300 nm) and metal-to-ligand charge transfer (MLCT) in coordination complexes ( ).
  • Elemental Analysis : Confirms stoichiometry of metal complexes ( ).
  • Magnetic Susceptibility : Determines metal oxidation states (e.g., Co(II) vs. Ni(II)) in complexes ().

Q. What safety protocols are recommended for handling bipyridine-carboxylic acid derivatives?

  • Methodological Answer : Bipyridine-carboxylic acids often exhibit skin/eye irritation (GHS Category 2) and respiratory sensitization (GHS Category 3). Researchers should:

  • Use fume hoods and PPE (gloves, goggles, lab coats) to avoid inhalation or dermal contact ().
  • Employ water-based extinguishers for fires ().
  • Dispose of waste via certified hazardous waste channels ().

Advanced Research Questions

Q. How does the position of carboxylic acid substituents on bipyridine ligands influence biological activity?

  • Methodological Answer : Substituent position dictates binding modes and activity. For example:

  • 4,4'-Dicarboxylic Acid Derivatives : Enhance DNA/protein binding via H-bonding with groove residues, improving cytotoxicity (e.g., Ru(II) complexes in ).
  • 5,5'-Derivatives : Exhibit reduced binding affinity due to steric hindrance ( ).
  • Comparative Studies : Use absorption titration, fluorescence quenching, and circular dichroism to quantify binding constants (Kb) and mode (groove vs. intercalation) ( ).

Q. What computational tools are used to model this compound interactions?

  • Methodological Answer :

  • HyperChem/Gaussian : Optimize ligand geometry and predict electronic properties (e.g., HOMO-LUMO gaps) in gas-phase models ().
  • Molecular Docking : Simulate interactions with DNA/protein targets (e.g., BSA, CT-DNA) to rationalize experimental binding data ( ).
  • DFT Calculations : Analyze charge distribution in metal complexes to correlate with redox behavior ().

Q. How do this compound derivatives compare in cytotoxic selectivity between cancer and normal cells?

  • Methodological Answer :

  • SRB/MTT Assays : Screen cytotoxicity against cancer (HCT-15, HeLa) and normal (NIH 3T3) cell lines. Ru(II) complexes with 4,4'-dicarboxylic acid substituents show IC50 values 3–5× lower in cancer cells vs. normal cells, indicating selectivity ( ).
  • Mechanistic Studies : ROS generation assays (e.g., DCFH-DA staining) and mitochondrial membrane potential analysis (JC-1 dye) link cytotoxicity to oxidative stress pathways ( ).

Q. What strategies optimize the stability of metal complexes with this compound?

  • Methodological Answer :

  • Ligand Design : Introduce electron-withdrawing groups (e.g., -COOH) to stabilize low-spin d⁶ metal centers (e.g., Ru(II)) ( ).
  • Ancillary Ligands : Use DMSO or phenanthroline to enhance octahedral geometry and prevent ligand displacement ( ).
  • pH Control : Maintain pH 6–7 to deprotonate carboxylic acid groups, ensuring strong chelation ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.